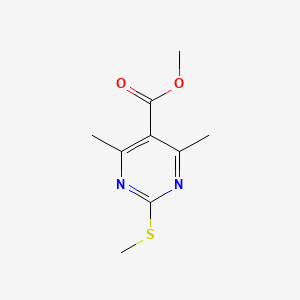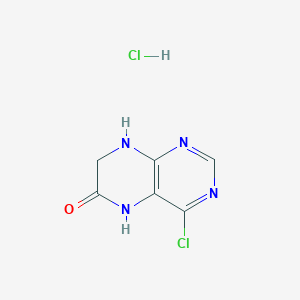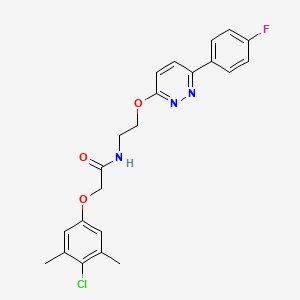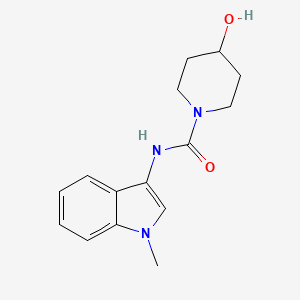![molecular formula C17H20BrN3O3 B2507115 1-[1-(2-Bromo-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide CAS No. 312508-61-5](/img/structure/B2507115.png)
1-[1-(2-Bromo-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Comprehensive Analysis of 1-[1-(2-Bromo-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide
The compound this compound is a synthetic molecule that may be of interest in the field of medicinal chemistry due to its structural features, which include a piperidine ring and a carboxamide group. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their biological activities, which can be useful for understanding the potential applications of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves multiple steps, including the formation of key heterocyclic rings and the introduction of various functional groups. For instance, the synthesis of 1-(1,3,5-triazin-yl)piperidine-4-carboxamide derivatives, as described in the first paper, involves high-throughput screening and the use of encoded library technology . Although the exact synthesis of this compound is not detailed, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of compounds similar to the one can be characterized using various spectroscopic techniques, such as FT-IR, 1H NMR, and 13C NMR, as well as X-ray diffraction studies . These methods provide detailed information about the bond lengths, angles, and overall geometry of the molecule, which are crucial for understanding its chemical reactivity and interactions with biological targets.
Chemical Reactions Analysis
The reactivity of a compound like this compound would be influenced by its functional groups. For example, the presence of a bromo substituent could make it a candidate for further substitution reactions, while the carboxamide group could be involved in hydrogen bonding interactions. The second paper discusses the formation of hydrogen-bonded dimers and π-π stacking interactions, which are also relevant for understanding the chemical behavior of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. The crystal packing, hydrogen bonding, and stacking interactions mentioned in the second paper are examples of factors that can influence the solubility, melting point, and stability of a compound . These properties are important for the development of pharmaceutical agents, as they affect the compound's bioavailability and pharmacokinetics.
Scientific Research Applications
1. Inhibitors of Soluble Epoxide Hydrolase A study by Thalji et al. (2013) discusses the discovery of 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, derived from high-throughput screening. This research emphasizes the importance of the triazine heterocycle for potency and selectivity, with implications in various disease models (Thalji et al., 2013).
2. Synthesis of Novel Compounds In a study by Shahinshavali et al. (2021), an alternative route to synthesizing N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide is discussed. This process involves coupling with a bromo-substituted compound, similar in structure to the chemical (Shahinshavali et al., 2021).
3. Anti-Angiogenic and DNA Cleavage Studies A 2017 study by Kambappa et al. focuses on the synthesis of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives. These compounds demonstrated significant anti-angiogenic and DNA cleavage activities, suggesting potential applications in cancer therapy (Kambappa et al., 2017).
4. Molecular Interaction Studies Research by Shim et al. (2002) explores the molecular interactions of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. This study provides insights into the conformational analysis and binding interactions, which are crucial for understanding receptor-ligand dynamics (Shim et al., 2002).
5. Synthesis and Crystal Structure Analysis A 2015 study by Li et al. on the synthesis, crystal structure, and biological activity of a structurally related compound provides insights into the structural aspects and potential bioactivity of these kinds of compounds (Li et al., 2015).
properties
IUPAC Name |
1-[1-(2-bromo-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3O3/c1-10-2-3-13(12(18)8-10)21-15(22)9-14(17(21)24)20-6-4-11(5-7-20)16(19)23/h2-3,8,11,14H,4-7,9H2,1H3,(H2,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLPOFZZQXWALC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)C(=O)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-N-[(4-methylphenyl)methyl]-2-nitroaniline](/img/structure/B2507036.png)


![N-(5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2507040.png)
![N-[(3Z)-3-[1-cyano-2-(hexylamino)-2-oxoethylidene]isoindol-1-yl]benzamide](/img/structure/B2507044.png)
![3-Chloro-4-fluoro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide](/img/structure/B2507046.png)

![3-[({3-[(2,6-dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-yl}amino)methylene]-2-benzofuran-1(3H)-one](/img/structure/B2507049.png)
![4-[5-(2,3-dimethoxyphenyl)-3-(4-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2507051.png)
![Benzyl 2-[4-(7-ethyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate](/img/structure/B2507052.png)
![N-[(5-Fluoro-2-methylphenyl)methyl]-N-(2-oxo-1-propan-2-ylpyrrolidin-3-yl)prop-2-enamide](/img/structure/B2507053.png)
![[1-[(4-Phenylphenyl)methyl]piperidin-2-yl]methanol](/img/structure/B2507054.png)